molecular formula C13H17ClO B14386275 1-(4-Butylphenyl)-2-chloropropan-1-one CAS No. 89878-71-7

1-(4-Butylphenyl)-2-chloropropan-1-one

Cat. No.: B14386275
CAS No.: 89878-71-7
M. Wt: 224.72 g/mol
InChI Key: QUXCQUSTHZININ-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-chloropropan-1-one is an organic compound that features a butyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)-2-chloropropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylbenzene with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-Butylphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Butylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Butylphenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of chlorine.

    1-(4-Butylphenyl)-2-iodopropan-1-one: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 1-(4-Butylphenyl)-2-chloropropan-1-one is unique due to its specific reactivity and the balance between steric and electronic effects imparted by the butyl and chloropropanone groups. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

89878-71-7

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

1-(4-butylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C13H17ClO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5H2,1-2H3

InChI Key

QUXCQUSTHZININ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(C)Cl

Origin of Product

United States

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